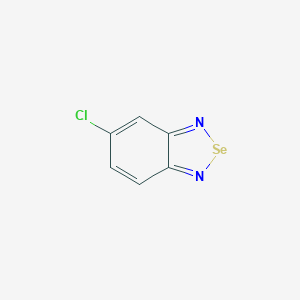

6-Chloro-2,1,3-benzoselenadiazole

Description

Properties

IUPAC Name |

5-chloro-2,1,3-benzoselenadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMDEMMDWLZMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=N[Se]N=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149987 | |

| Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-92-8, 6343-86-8 | |

| Record name | 5-Chloro-2,1,3-benzoselenadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2,1,3-benzoselenadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-2,1,3-benzoselenadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a robust synthetic protocol, outlines key characterization techniques, and provides insights into the structural and electronic properties of this molecule. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel chemical entities.

Introduction: The Significance of the Benzoselenadiazole Scaffold

The 2,1,3-benzoselenadiazole core is a privileged heterocyclic motif that has garnered significant attention in various fields of chemistry. The incorporation of a selenium atom into the bicyclic aromatic system imparts unique electronic and photophysical properties. These characteristics, including a strong electron-accepting nature and the "heavy atom effect," make benzoselenadiazole derivatives attractive candidates for applications in organic electronics, fluorescent probes, and, notably, as bioactive agents in drug discovery. Their ability to modulate cellular redox processes has positioned them as a compelling scaffold for the design of novel enzyme inhibitors and therapeutic agents.

The introduction of a chloro substituent at the 6-position of the benzoselenadiazole ring, affording this compound, offers a strategic handle for further chemical modification and for fine-tuning the molecule's physicochemical properties. This guide provides a detailed exploration of the synthesis and comprehensive characterization of this important derivative.

Synthesis of this compound

The most direct and reliable method for the synthesis of this compound involves the reaction of 4-chloro-1,2-phenylenediamine with selenium dioxide. This reaction proceeds via an electrophilic substitution followed by a condensation-cyclization cascade.

Reaction Rationale and Mechanistic Considerations

The synthesis leverages the nucleophilicity of the amino groups of the phenylenediamine derivative and the electrophilic nature of selenium dioxide. The acidic conditions often employed in this reaction protonate one of the amino groups, activating the aromatic ring for electrophilic attack by selenium dioxide. Subsequent dehydration and ring closure lead to the formation of the stable 2,1,3-benzoselenadiazole ring system. The choice of 4-chloro-1,2-phenylenediamine as the starting material directly installs the chloro substituent at the desired 6-position of the final product.

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 6-Chloro-2,1,3-benzoselenadiazole

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure and potential polymorphism of 6-chloro-2,1,3-benzoselenadiazole. In the absence of direct experimental crystallographic data for this specific derivative, this document synthesizes information from analogous compounds, including the parent 2,1,3-benzoselenadiazole and its sulfur analogue, 6-chloro-2,1,3-benzothiadiazole. Furthermore, this guide delves into the state-of-the-art experimental and computational methodologies that are pivotal for the synthesis, crystallization, and characterization of novel polymorphic forms of such heterocyclic compounds. This paper is intended to be a foundational resource for researchers, scientists, and professionals in drug development, offering both a predictive structural analysis and a practical roadmap for the empirical study of this compound.

Introduction: The Significance of this compound in Material Science and Drug Development

The 2,1,3-benzoselenadiazole scaffold is a privileged heterocyclic motif in the realms of medicinal chemistry and materials science. Its derivatives are known for their diverse biological activities and unique photophysical properties, making them attractive candidates for drug development and organic electronics. The introduction of a chlorine substituent at the 6-position of the benzoselenadiazole ring is anticipated to modulate its electronic properties, intermolecular interactions, and, consequently, its solid-state packing and polymorphism.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, all of which can profoundly impact the safety and efficacy of a drug product.[1] Therefore, a thorough investigation of the polymorphic landscape of this compound is a prerequisite for its potential development.

This guide is structured to first address the synthesis of the target compound, followed by an analysis of the known crystal structures of closely related molecules to infer potential packing motifs. The core of this document then provides a detailed exposition of the modern experimental and computational workflows for polymorph screening and characterization, offering a practical framework for researchers embarking on the solid-state analysis of this compound.

Synthesis and Crystallization

A robust synthetic route and controlled crystallization are the cornerstones of obtaining high-quality single crystals suitable for X-ray diffraction and for screening for polymorphs.

Proposed Synthesis of this compound

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Slowly add a solution of selenium dioxide (SeO₂) in water to the reaction mixture with stirring. An equimolar amount or a slight excess of SeO₂ is typically used.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane) or by column chromatography on silica gel.

Caption: Synthetic pathway for this compound.

Crystallization Strategies for Polymorph Screening

The discovery of different polymorphs is often a result of varying crystallization conditions to explore the thermodynamic and kinetic landscape of the solid form.[2]

Experimental Protocol: Polymorph Screening by Crystallization

A comprehensive polymorph screen should employ a variety of solvents with diverse properties (e.g., polarity, hydrogen bonding capability) and a range of crystallization techniques.[3]

-

Solvent Selection: Utilize a broad range of solvents, including but not limited to:

-

Protic solvents: Methanol, ethanol, isopropanol, water.

-

Aprotic polar solvents: Acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

-

Aprotic nonpolar solvents: Hexane, toluene, dichloromethane.

-

Solvent mixtures: To fine-tune solubility and supersaturation.

-

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent at room temperature and allow the solvent to evaporate slowly in a loosely covered vial.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then cool it down at a controlled rate.

-

Vapor Diffusion: Place a solution of the compound in a small open vial inside a larger sealed container holding a more volatile solvent in which the compound is less soluble (the anti-solvent).

-

Slurry Experiments: Stir a suspension of the solid in a solvent at a constant temperature for an extended period. This method is particularly useful for identifying the most thermodynamically stable form.[4]

-

Structural Analysis of Analogous Compounds

Insights into the potential crystal packing of this compound can be gleaned from the known crystal structures of its parent compound and chlorinated sulfur analogue.

Crystal Structure of 2,1,3-Benzoselenadiazole

The parent compound, 2,1,3-benzoselenadiazole, has been the subject of co-crystallization studies, which reveal key intermolecular interactions.[5][6] The crystal packing is often characterized by:

-

π-π Stacking: The planar aromatic rings tend to stack in a face-to-face or offset face-to-face manner.

-

Chalcogen Bonding: The selenium atom can participate in non-covalent interactions with nitrogen atoms of neighboring molecules, forming [Se–N]₂ cyclic supramolecular synthons.[5][6]

Crystal Structure of 6-Chloro-2,1,3-benzothiadiazole

The sulfur analogue, 6-chloro-2,1,3-benzothiadiazole, provides a closer structural precedent. While a detailed crystal structure analysis is not widely reported, the presence of the chlorine atom is expected to introduce additional intermolecular interactions, such as C-H···Cl and Cl···Cl contacts, which will influence the overall crystal packing.

Table 1: Comparative Crystallographic Data of Analogous Compounds

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions |

| 2,1,3-Benzoselenadiazole (in co-crystals) | C₆H₄N₂Se | Monoclinic | P2₁/c | π-π stacking, Se···N chalcogen bonds[5][6] |

| 6-Chloro-2,1,3-benzothiadiazole | C₆H₃ClN₂S | - | - | Expected: π-π stacking, C-H···Cl, Cl···Cl |

| Predicted this compound | C₆H₃ClN₂Se | - | - | Expected: π-π stacking, Se···N, C-H···Cl, Cl···Cl |

Methodologies for Polymorph Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of polymorphs.

Powder X-ray Diffraction (PXRD)

PXRD is the primary and most definitive technique for identifying different crystalline forms.[7][8] Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint."[1]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.

-

Data Acquisition: Mount the powder on a sample holder and collect the diffraction pattern using a diffractometer with, for example, Cu Kα radiation.

-

Data Analysis: Compare the obtained diffractograms. Distinct peak positions and relative intensities indicate the presence of different polymorphs. For quantitative analysis, methods like the Rietveld refinement can be employed.[9]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is a powerful tool for detecting phase transitions, melting points, and desolvation events.[7]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization) events. Different polymorphs will generally have different melting points and may exhibit solid-solid phase transitions at specific temperatures.

Caption: A typical workflow for polymorph characterization.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and can differentiate between polymorphs based on differences in their vibrational spectra.

Computational Crystal Structure Prediction

In the absence of experimental data, computational methods for crystal structure prediction (CSP) can provide valuable insights into the likely polymorphic landscape of a molecule.[10][11]

Methodology Overview: Crystal Structure Prediction

-

Conformational Analysis: Generate a set of low-energy molecular conformations.

-

Crystal Packing Simulation: Pack the low-energy conformers into a large number of possible crystal structures using various space groups.

-

Lattice Energy Minimization: Optimize the geometry of the generated crystal structures and rank them based on their calculated lattice energies.

-

Analysis of the Crystal Energy Landscape: The lowest energy structures represent the most plausible polymorphs. These predicted structures can then be used to aid in the interpretation of experimental data, such as indexing powder X-ray diffractograms.

Conclusion and Future Directions

While the crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive framework for its investigation. By leveraging knowledge from analogous compounds and employing a systematic approach to synthesis, crystallization, and characterization, researchers can effectively explore its solid-state chemistry. The integration of experimental screening with computational prediction will be instrumental in identifying and characterizing the potential polymorphs of this promising heterocyclic compound. The elucidation of its crystal structure and polymorphic behavior will be a critical step in unlocking its full potential in pharmaceutical and materials science applications.

References

- International Journal of Chemical and Pharmaceutical Analysis. (2015). Emerging techniques for polymorph detection.

- H&M Analytical Services. (2025). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis.

- Scientific Reports. (2016).

- Journal of Pharmaceutical and Biomedical Analysis. (2024). Identification and quantification techniques of polymorphic forms - A review.

-

Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Retrieved from [Link]

- Pharmaceutical Technology Europe. (2010). Polymorph screening in pharmaceutical development.

- ResearchGate. (2011). Polymorph Screening: Comparing a Semi-Automated Approach with a High Throughput Method.

- Journal of Pharmaceutical Sciences. (2013).

- Pharmaceutical Technology. (2011). Advancing Approaches in Detecting Polymorphism.

- MDPI. (2023). Cocrystal of 4-Nitrophenol and 2,1,3-Benzoselenadizole.

- MDPI. (2024). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I)

- ResearchGate. (2023). Cocrystal of 4-Nitrophenol and 2,1,3-Benzoselenadizole.

- CrystEngComm. (2024).

- CrystEngComm. (2024).

Sources

- 1. h-and-m-analytical.com [h-and-m-analytical.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services [tricliniclabs.com]

- 4. pharmtech.com [pharmtech.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. resources.rigaku.com [resources.rigaku.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification and quantification techniques of polymorphic forms - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational screening for prediction of co-crystals: method comparison and experimental validation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Computational screening for prediction of co-crystals: method comparison and experimental validation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Electronic and Optical Properties of Substituted Benzoselenadiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2,1,3-benzoselenadiazoles (BSeDs) are a class of heterocyclic compounds that have garnered significant attention in materials science and medicinal chemistry. Their unique electronic and optical properties, which can be finely tuned through synthetic modifications, make them promising candidates for a wide range of applications, including organic electronics, bioimaging, and sensor technology. This guide provides a comprehensive overview of the synthesis, characterization, and application of these versatile molecules, with a focus on the structure-property relationships that govern their functionality.

Introduction: The Versatility of the Benzoselenadiazole Core

The 2,1,3-benzoselenadiazole scaffold is an electron-deficient aromatic system that serves as an excellent building block for the construction of functional organic materials.[1][2] The incorporation of a selenium atom into the heterocyclic ring imparts distinct photophysical properties compared to its sulfur and oxygen analogues.[1] The ability to introduce a variety of substituents onto the benzene ring allows for precise control over the electronic and optical characteristics of the resulting molecules, making BSeDs a highly tunable platform for targeted applications.[1][3]

Synthesis of Substituted Benzoselenadiazoles

The synthesis of the core 2,1,3-benzoselenadiazole structure is typically achieved through the condensation of an o-phenylenediamine with selenium dioxide.[3] Functionalized derivatives can be prepared by starting with appropriately substituted o-phenylenediamines or by post-functionalization of the BSeD core. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have enabled the introduction of a wide array of aryl and alkyl groups, leading to a diverse library of BSeD derivatives with tailored properties.[2][4]

The general synthetic approach is depicted in the following workflow:

Caption: General synthetic workflow for substituted benzoselenadiazoles.

Electronic Properties: The Role of Frontier Molecular Orbitals

The electronic behavior of substituted benzoselenadiazoles is largely dictated by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals, and the gap between them, determine the molecule's redox potentials, absorption and emission wavelengths, and charge transport characteristics.[2][5][6]

-

HOMO: The energy of the HOMO is primarily influenced by electron-donating substituents, which raise its energy level.

-

LUMO: The electron-deficient BSeD core dominates the LUMO energy, which can be further lowered by electron-withdrawing substituents.[1]

-

HOMO-LUMO Gap: The energy gap can be tuned by the combination of donor and acceptor groups, which in turn controls the color of the molecule's fluorescence.[1]

Computational methods, such as Density Functional Theory (DFT), are invaluable tools for predicting and understanding the HOMO and LUMO energy levels of BSeD derivatives.[7][8][9]

Optical Properties: Absorption and Fluorescence

Substituted benzoselenadiazoles often exhibit strong absorption in the UV-visible region and display fluorescence, making them suitable for various optical applications.[10][11]

-

Absorption: The absorption spectra are characterized by intramolecular charge transfer (ICT) bands, where electron density is moved from a donor portion of the molecule to the acceptor BSeD core upon excitation. The position of these bands is sensitive to the electronic nature of the substituents and the polarity of the solvent.[1]

-

Fluorescence: Many BSeD derivatives are highly fluorescent, with emission colors spanning the visible spectrum. The fluorescence quantum yields and lifetimes are key parameters for applications in bioimaging and organic light-emitting diodes (OLEDs).[12][13] The introduction of selenium, a heavier atom, can also facilitate intersystem crossing, a property that is being explored for applications in photodynamic therapy.[1]

The relationship between molecular structure and optical properties is summarized in the table below:

| Substituent Effect | HOMO Energy | LUMO Energy | HOMO-LUMO Gap | Absorption Wavelength | Emission Wavelength |

| Electron-Donating Group | Increases | Relatively Unchanged | Decreases | Red-shifted | Red-shifted |

| Electron-Withdrawing Group | Relatively Unchanged | Decreases | Decreases | Red-shifted | Red-shifted |

Experimental Characterization Techniques

A suite of experimental techniques is employed to characterize the electronic and optical properties of substituted benzoselenadiazoles:

-

UV-Visible and Fluorescence Spectroscopy: These techniques are used to determine the absorption and emission maxima, extinction coefficients, and fluorescence quantum yields.[1][11]

-

Cyclic Voltammetry: This electrochemical method provides information about the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the molecule.[2][7]

-

X-ray Crystallography: This technique is used to determine the solid-state structure of BSeD derivatives, providing insights into intermolecular interactions that can influence their properties in the solid state.[7]

Applications of Substituted Benzoselenadiazoles

The tunable electronic and optical properties of BSeDs have led to their use in a variety of fields:

-

Organic Electronics: As electron-accepting materials in organic solar cells and as emitters in OLEDs.[5][14]

-

Fluorescent Probes and Sensors: For the detection of ions, small molecules, and biomolecules, as well as for cellular imaging.[1][12][15]

-

Photocatalysis: As photosensitizers in covalent organic frameworks for chemical transformations.[14]

The following diagram illustrates the diverse application areas of substituted benzoselenadiazoles:

Caption: Applications of substituted benzoselenadiazoles.

Conclusion and Future Perspectives

Substituted benzoselenadiazoles are a versatile class of compounds with a rich and tunable set of electronic and optical properties. The ongoing development of new synthetic methodologies and a deeper understanding of their structure-property relationships will continue to drive innovation in materials science and drug discovery. Future research will likely focus on the design of novel BSeD-based materials with enhanced performance in electronic devices and the development of highly specific and sensitive fluorescent probes for biomedical applications.

References

-

A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Yamamoto, T., et al. (2006). Synthesis, Characterization, and Optical and Electrochemical Properties of New 2,1,3-Benzoselenadiazole-Based CT-Type Copolymers. Macromolecules, 39(12), 4045-4053. [Link]

-

Tardío, C., et al. (2020). Tunable Unexplored Luminescence in Waveguides Based on D-A-D Benzoselenadiazoles Nanofibers. ResearchGate. Retrieved January 12, 2026, from [Link]

-

2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. (2024). MDPI. Retrieved January 12, 2026, from [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Fluorenyl benzothiadiazole and benzoselenadiazole near-IR fluorescent probes for two-photon fluorescence imaging (Conference Presentation). (2016). SPIE Digital Library. Retrieved January 12, 2026, from [Link]

-

Elucidating the Advancement in the Optoelectronics Characteristics of Benzoselenadiazole-Based A2-D-A1-D-A2-Type Nonfullerene Acceptors for Efficient Organic Solar Cells. (2023). ACS Omega. Retrieved January 12, 2026, from [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

Benzodiazole-Based Covalent Organic Frameworks for Enhanced Photocatalytic Dehalogenation of Phenacyl Bromide Derivatives. (2024). PMC. Retrieved January 12, 2026, from [Link]

-

Sawicki, E., & Carr, A. (1956). Structure of 2,1,3-Benzoselenadiazole and Its Derivatives. I. Ultraviolet-Visible Absorption Spectra. The Journal of Organic Chemistry, 21(12), 1437-1439. [Link]

-

2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Benzo[c][1][2][4]selenadiazole organoselenium derivatives: Synthesis, X-ray, DFT, Fukui analysis and electrochemical behavior. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2024). Nature. Retrieved January 12, 2026, from [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

HOMO and LUMO frontier orbitals of benzothiadiazoles 5-12 at the B3LYP/6-31G** level for C, N, S, and H. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (2015). Accounts of Chemical Research. Retrieved January 12, 2026, from [Link]

-

Computational Design of Molecules Having Less Overlapping HOMO and LUMO in the Same Plane. (2025). PubMed. Retrieved January 12, 2026, from [Link]

-

A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. (2023). New Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Benzodiazole-Based Covalent Organic Frameworks for Enhanced Photocatalytic Dehalogenation of Phenacyl Bromide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Theoretical Calculation of Frontier Molecular Orbitals for 6-Chloro-2,1,3-benzoselenadiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical and practical framework for the computational analysis of 6-Chloro-2,1,3-benzoselenadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the foundational principles of Frontier Molecular Orbital (FMO) theory and its critical role in predicting molecular reactivity and electronic properties. The guide outlines a step-by-step protocol for performing Density Functional Theory (DFT) calculations to determine the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap (ΔE). By explaining the causality behind methodological choices and providing a self-validating workflow, this document serves as an essential resource for professionals seeking to leverage computational chemistry for the rational design of novel therapeutic agents and advanced organic materials.

Part 1: The Significance of 2,1,3-Benzoselenadiazole Derivatives

2,1,3-Benzoselenadiazole (BSeD) is a bicyclic aromatic heterocycle that has garnered substantial attention for its unique electronic characteristics.[1] The integration of a selenium atom within the five-membered ring imparts distinct properties, including a strong electron-accepting nature, which makes BSeD derivatives highly valuable building blocks in various scientific fields.[1] These molecules are instrumental in the development of advanced materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, and are also explored for bioimaging applications.[2][3]

The functionalization of the BSeD core allows for the fine-tuning of its physicochemical properties. The subject of this guide, this compound, incorporates a chlorine atom on the benzene ring. As a halogen, chlorine acts as an electron-withdrawing group through induction, which is expected to significantly modulate the molecule's electronic structure and reactivity. Understanding these modulations is key to designing molecules with tailored functions, whether for targeted enzyme inhibition in drug development or for optimizing energy levels in organic semiconductors.

Part 2: Foundational Principles of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful model used to approximate and predict chemical reactivity by focusing on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species.[4] These two orbitals are termed the "frontier" orbitals because they are at the forefront of electron interactions during a chemical reaction.

-

The Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO (EHOMO) is directly related to a molecule's ability to donate electrons; a higher EHOMO value signifies a stronger electron-donating capacity (nucleophilicity).[4]

-

The Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital that is devoid of electrons. The energy of the LUMO (ELUMO) corresponds to a molecule's ability to accept electrons; a lower ELUMO value indicates a stronger electron-accepting capacity (electrophilicity).

-

The HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial descriptor of molecular stability and reactivity.[5] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.

The interaction between the HOMO of an electron donor (nucleophile) and the LUMO of an electron acceptor (electrophile) is the primary stabilizing interaction that drives many chemical reactions.[4]

Caption: FMO diagram of a nucleophile-electrophile interaction.

From these fundamental energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior:

-

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

-

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

-

Electrophilicity Index (ω): ω = μ² / (2η)

Part 3: Methodological Framework Using Density Functional Theory (DFT)

To accurately determine the FMO properties of this compound, Density Functional Theory (DFT) stands out as the computational method of choice. DFT provides a robust balance between computational accuracy and resource efficiency, making it ideal for studying the electronic structure of medium-sized organic molecules.

Step-by-Step Computational Protocol

This protocol outlines a self-validating workflow for calculating the FMOs of the target molecule.

Step 1: Initial Structure Preparation

-

Action: Draw the 2D structure of this compound using a molecular editor and convert it to a 3D structure.

-

Causality: This provides a reasonable starting geometry for the optimization process, reducing the computational time required to find the energy minimum.

Step 2: Geometry Optimization

-

Action: Perform a full geometry optimization without constraints.

-

Methodology: Use a hybrid functional like B3LYP and a Pople-style basis set such as 6-311++G(d,p) .

-

Causality: The B3LYP functional is a well-established and versatile choice for organic molecules. The 6-311++G(d,p) basis set is robust; the '(d,p)' polarization functions allow for non-spherical electron density distribution, crucial for accurately modeling bonds, while the '++' diffuse functions are important for describing the behavior of electrons far from the nuclei. Optimization is essential to locate the molecule's lowest energy conformation, as all electronic properties are dependent on this geometry.

Step 3: Frequency Calculation (Validation)

-

Action: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry from Step 2.

-

Causality: This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.

Step 4: Single-Point Energy and Orbital Analysis

-

Action: Using the validated geometry, perform a single-point energy calculation. From the output file, extract the energies of all molecular orbitals.

-

Causality: This calculation provides the final, accurate electronic energy and the canonical molecular orbitals. The highest energy value among the occupied orbitals is EHOMO, and the lowest energy value among the unoccupied (virtual) orbitals is ELUMO.

Step 5: Visualization of Frontier Orbitals

-

Action: Generate cube files for the HOMO and LUMO wavefunctions and visualize them as 3D isosurfaces.

-

Causality: Visualization provides invaluable qualitative insight into the molecule's reactivity. It reveals which atoms contribute most to the frontier orbitals, identifying the likely sites for electrophilic and nucleophilic attack.

Caption: Standard workflow for DFT-based FMO calculations.

Data Presentation

All quantitative data should be summarized in a clear, structured table for easy comparison and analysis.

| Parameter | Symbol | Formula | Calculated Value (a.u.) | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | Value | Value |

| LUMO Energy | ELUMO | - | Value | Value |

| Energy Gap | ΔE | ELUMO - EHOMO | Value | Value |

| Chemical Potential | µ | (EHOMO+ELUMO)/2 | Value | Value |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | Value | Value |

| Electrophilicity Index | ω | µ²/(2η) | Value | Value |

Note: 1 Hartree (a.u.) = 27.2114 eV

Part 4: Interpreting the Calculated Results for this compound

While this guide provides the methodology, we can predict the expected outcomes based on chemical principles.

-

Influence of the Chlorine Atom: The electron-withdrawing nature of the chlorine substituent is expected to stabilize the entire molecule's electronic structure. This will likely result in a lowering of both the EHOMO and ELUMO compared to the unsubstituted BSeD parent molecule. A lower ELUMO enhances the molecule's electrophilicity, making it a better electron acceptor.

-

Analysis of Orbital Distribution:

-

HOMO: The HOMO is anticipated to be a π-orbital delocalized across the bicyclic ring system. The regions with the largest orbital coefficients (highest electron density) are the most susceptible to attack by electrophiles.

-

LUMO: The LUMO will also be a π*-orbital. The areas with the largest lobes in the LUMO isosurface indicate the most electron-deficient sites, which are the primary targets for nucleophilic attack.

-

-

Implications for Drug Development and Materials Science:

-

The calculated FMO energies can help predict how this compound might interact with biological macromolecules. For instance, its enhanced electrophilicity (lower LUMO) might be key to its mechanism of action as an enzyme inhibitor.[1]

-

The HOMO-LUMO gap is directly related to the molecule's lowest energy electronic transition. This value is critical for designing organic materials with specific optical properties, such as color and fluorescence, for applications in OLEDs and sensors.[6]

-

Part 5: Validation and Advanced Considerations

-

Experimental Correlation: Theoretical calculations are most powerful when validated by experimental data. The calculated HOMO-LUMO gap can be compared to the onset of absorption in the molecule's UV-Visible spectrum. Furthermore, electrochemical data from cyclic voltammetry can provide experimental estimates of the HOMO and LUMO energy levels via the oxidation and reduction potentials, respectively.

-

Solvent Effects: The calculations described above are for the molecule in the gas phase. For applications in solution, it is crucial to incorporate solvent effects using a computational model like the Polarizable Continuum Model (PCM). The solvent can significantly influence molecular geometry and orbital energies.

-

Limitations: It is important to recognize that the accuracy of any DFT calculation is dependent on the chosen functional and basis set.[6] While B3LYP is a reliable starting point, for certain applications, other functionals may provide more accurate results.

Conclusion

The theoretical calculation of frontier molecular orbitals offers profound insights into the electronic structure and reactivity of this compound. By following a rigorous and self-validating DFT workflow, researchers can accurately determine EHOMO, ELUMO, and the energy gap, and visualize the orbital distributions. This information provides a rational basis for understanding reaction mechanisms, predicting biological activity, and designing novel organic materials with tailored optoelectronic properties, thereby accelerating the innovation cycle in both drug discovery and materials science.

References

- BenchChem. (2025). Quantum Chemical Analysis of Benzoselenadiazole Derivatives: A Technical Guide for Drug Development.

- Zhang, J., et al. (n.d.). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au.

- Li, Y., et al. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies.

- Taylor & Francis. (n.d.). Frontier molecular orbital theory – Knowledge and References.

- MDPI. (2024). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties.

- NINGBO INNO PHARMCHEM. (n.d.). 2,1,3-Benzoselenadiazole: A Key Synthesis Intermediate for Advanced Materials.

- Growing Science. (2021). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Current Chemistry Letters.

- NIH. (n.d.). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties.

Sources

Unlocking Luminescence: A Technical Guide to Aggregation-Induced Emission in 6-Chloro-2,1,3-benzoselenadiazole Analogues

This technical guide provides an in-depth exploration of the principles, synthesis, characterization, and potential applications of Aggregation-Induced Emission (AIE) in 6-Chloro-2,1,3-benzoselenadiazole analogues. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive framework for understanding and harnessing the unique photophysical properties of this promising class of fluorophores.

Introduction: The Paradigm Shift of Aggregation-Induced Emission

For decades, the phenomenon of aggregation-caused quenching (ACQ) has been a significant limitation in the development of luminescent materials, where the aggregation of fluorophores in the solid state or in poor solvents leads to a significant decrease in their emission intensity.[1] However, the discovery of Aggregation-Induced Emission (AIE) in 2001 by Professor Ben Zhong Tang and his team presented a paradigm shift.[1] AIE is a photophysical phenomenon where certain molecules, termed AIEgens, are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation.[2][3] This unique "turn-on" fluorescence has opened up new avenues for the development of advanced materials for applications in bioimaging, chemical sensing, and optoelectronics.[4][5]

The 2,1,3-benzoselenadiazole (BSeD) core is a well-established electron-accepting unit in the design of functional organic materials, known for its attractive photophysical properties.[6] The introduction of a chlorine atom at the 6-position of the BSeD scaffold is anticipated to modulate the electronic and steric properties of the resulting analogues, potentially leading to pronounced AIE characteristics. The electron-withdrawing nature of chlorine can enhance the intramolecular charge transfer (ICT) character, a common feature in many AIEgens. This guide will delve into the theoretical underpinnings and practical methodologies for exploring AIE in this specific class of compounds.

The Mechanism of Aggregation-Induced Emission: Restriction of Intramolecular Motion

The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM).[4] In dilute solutions, AIEgens possess freely rotating or vibrating components, such as phenyl rings or other flexible linkers. These intramolecular motions act as non-radiative decay pathways, efficiently quenching fluorescence.[1] Upon aggregation in a poor solvent or in the solid state, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited-state energy to be dissipated through radiative pathways, resulting in a significant enhancement of fluorescence emission.[4]

Caption: The Restriction of Intramolecular Motion (RIM) mechanism of AIE.

Synthesis of this compound Analogues

The synthesis of this compound analogues typically involves the construction of the core heterocycle followed by the introduction of peripheral groups that can induce AIE. A general synthetic strategy is outlined below.

Synthesis of the this compound Core

The core can be synthesized from commercially available starting materials. A plausible route involves the reaction of 4-chloro-1,2-diaminobenzene with selenium dioxide.

Experimental Protocol:

-

Dissolve 4-chloro-1,2-diaminobenzene in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Heat the solution to reflux.

-

Slowly add a solution of selenium dioxide in water to the refluxing mixture.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[7]

Introduction of AIE-Inducing Moieties

To induce AIE, moieties that can undergo intramolecular rotation, such as tetraphenylethylene (TPE) or other propeller-shaped molecules, are typically attached to the core. This can be achieved through cross-coupling reactions, such as the Suzuki or Stille coupling. For this, the this compound core needs to be functionalized with a reactive group, for example, by introducing bromo or iodo substituents.

Experimental Protocol (Suzuki Coupling):

-

Synthesize a boronic acid or boronate ester derivative of the AIE-inducing moiety (e.g., a TPE-boronic acid).

-

In a reaction vessel, combine the halogenated this compound derivative, the boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the final product by column chromatography.[8]

Caption: General synthetic workflow for AIE-active this compound analogues.

Photophysical Characterization and AIE Studies

A thorough investigation of the photophysical properties is crucial to confirm and quantify the AIE behavior of the synthesized analogues.

Inducing Aggregation: The Solvent-Precipitation Method

A common and straightforward method to induce aggregation and observe AIE is by varying the solvent composition.[4]

Experimental Protocol:

-

Prepare a stock solution of the this compound analogue in a good solvent where it is highly soluble and non-emissive (e.g., tetrahydrofuran - THF).

-

Prepare a series of solutions with varying fractions of a poor solvent (e.g., water or hexane). For example, create mixtures with water fractions (ƒw) ranging from 0% to 90% in 10% increments.

-

Measure the UV-Vis absorption and fluorescence emission spectra for each solution.

-

Plot the fluorescence intensity at the emission maximum as a function of the poor solvent fraction. A significant increase in fluorescence intensity at higher fractions of the poor solvent is indicative of AIE.[9]

Quantitative Analysis of AIE

| Parameter | Description | Typical Observation for AIEgens |

| Absorption Spectra | Monitors the ground-state properties of the molecule. | May show slight changes or the appearance of scattering at high aggregate concentrations. |

| Emission Spectra | Measures the fluorescence intensity and wavelength. | A significant increase in emission intensity and often a blue or red shift in the emission maximum upon aggregation.[8] |

| Quantum Yield (ΦF) | The ratio of emitted photons to absorbed photons. | Low in good solvents and high in the aggregated state.[9] |

| Fluorescence Lifetime (τ) | The average time the molecule stays in the excited state. | Typically increases in the aggregated state due to the suppression of non-radiative decay. |

Potential Applications in Drug Development and Research

The unique "turn-on" fluorescence of AIEgens makes them highly attractive for various applications in biomedical research and drug development.

Bioimaging

AIEgens can be designed to be biocompatible and can be used as fluorescent probes for cellular imaging.[5] Their low background fluorescence in aqueous environments and bright emission upon binding to or accumulating in specific cellular compartments make them ideal for high-contrast imaging. Analogues of this compound could potentially be developed for imaging specific organelles or for tracking drug delivery vehicles.

Experimental Protocol for Cellular Imaging:

-

Culture cells (e.g., HeLa cells) on a suitable substrate (e.g., glass-bottom dishes).

-

Prepare a stock solution of the AIEgen in a biocompatible solvent like DMSO.

-

Dilute the AIEgen stock solution in cell culture medium to the desired working concentration.

-

Incubate the cells with the AIEgen-containing medium for a specific period.

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Image the cells using a fluorescence microscope with appropriate excitation and emission filters.[5]

Drug Delivery Monitoring

AIEgens can be incorporated into drug delivery systems, such as nanoparticles or micelles. The AIEgen would be in a de-aggregated and non-emissive state when encapsulated. Upon release of the drug and the AIEgen at the target site, the AIEgen would aggregate and "turn on" its fluorescence, providing a real-time signal for drug release.

Caption: AIE-based monitoring of drug delivery.

Conclusion and Future Outlook

The exploration of Aggregation-Induced Emission in this compound analogues represents a promising frontier in the development of novel fluorescent materials. The strategic incorporation of a chloro-substituent on the electron-deficient benzoselenadiazole core, coupled with the attachment of AIE-active moieties, provides a versatile platform for tuning the photophysical properties of these compounds. While this guide provides a theoretical and practical framework, further experimental validation is essential to fully elucidate the AIE behavior and unlock the full potential of this specific class of molecules. Future research should focus on the synthesis and detailed photophysical characterization of a library of these analogues, followed by the evaluation of their performance in targeted applications such as high-contrast bioimaging and smart drug delivery systems.

References

-

Wikipedia. (n.d.). Aggregation-induced emission. Retrieved from [Link]

-

Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

Aggregation-Induced Emission-Based Fluorescence Probe for Fast and Sensitive Imaging of Formaldehyde in Living Cells. (2020). ACS Omega. Retrieved from [Link]

-

Journey of Aggregation-Induced Emission Research. (2018). ACS Omega. Retrieved from [Link]

-

Symmetric Meso-Chloro-Substituted Pentamethine Cyanine Dyes Containing Benzothiazolyl/Benzoselenazolyl Chromophores Novel Synthetic Approach and Studies on Photophysical Properties upon Interaction with bio-Objects. (2015). PubMed. Retrieved from [Link]

-

2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. (2024). ResearchGate. Retrieved from [Link]

-

2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. (2024). MDPI. Retrieved from [Link]

-

Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. (2022). MDPI. Retrieved from [Link]

-

Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. (2015). RSC Publishing. Retrieved from [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2020). PubMed Central. Retrieved from [Link]

-

Aggregation-Induced Emission on Benzothiadiazole Dyads With Large Third-Order Optical Nonlinearity. (2013). PubMed. Retrieved from [Link]

-

Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. (2021). MDPI. Retrieved from [Link]

-

A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. (2020). PubMed Central. Retrieved from [Link]

-

A Br-substituted phenanthroimidazole derivative with aggregation induced emission from intermolecular halogen–hydrogen interactions. (2017). Chemical Communications. Retrieved from [Link]

-

Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. (2022). MDPI. Retrieved from [Link]

-

Influence of side-chloro substitution on the thermal and photophysical properties of 2,1,3-benzothiadiazole-based liquid crystals. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. (2018). ResearchGate. Retrieved from [Link]

-

Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes. (2021). National Institutes of Health. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aggregation-induced emission - Wikipedia [en.wikipedia.org]

- 3. Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 6-Chloro-2,1,3-benzoselenadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2,1,3-benzoselenadiazole is a heterocyclic compound of interest in medicinal chemistry and materials science, where thermal stability is a critical parameter influencing its synthesis, purification, storage, and application.[1] This guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of this compound. As a Senior Application Scientist, the following sections detail not just the "what" but the "why" of the experimental design, focusing on a self-validating system of protocols to ensure data integrity. We will explore the foundational techniques of Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC), delve into the mechanistic aspects of thermal decomposition for related structures, and outline a logical workflow for a complete stability assessment.

Introduction: The Imperative of Thermal Stability in Drug Development

The journey of a drug candidate from discovery to a viable pharmaceutical product is fraught with challenges, with chemical stability being a primary hurdle. Thermal stability, a key facet of this, dictates manufacturing process parameters, formulation strategies, and shelf-life. For chlorinated heterocyclic compounds like this compound, understanding the thermal decomposition profile is paramount for safety and efficacy.[1] The presence of the selenium atom, a heavy chalcogen, can influence the electronic and, consequently, the thermal properties of the molecule when compared to its sulfur (benzothiadiazole) or oxygen (benzofurazan) analogs.[2][3] This guide serves as a robust methodological blueprint for researchers to characterize these critical properties.

Core Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before embarking on advanced thermal analysis.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₃ClN₂Se | [4] |

| Molar Mass | ~231.55 g/mol | [4] |

| Appearance | Typically a solid at room temperature | General knowledge |

| Melting Point | Not explicitly found for this derivative. The parent compound, 2,1,3-benzoselenadiazole, has a melting point of 76 °C. Chloro-substitution may alter this.[5] | [5] |

Experimental Workflow for Thermal Analysis

A multi-faceted approach is necessary to build a complete picture of thermal stability. The proposed workflow ensures that each step provides data that informs the next, creating a logical and efficient investigation.

Caption: Experimental workflow for thermal stability assessment.

Detailed Experimental Protocols

Differential Scanning Calorimetry (DSC)

Causality: DSC is the initial and indispensable step. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, phase transitions, and exothermic decomposition events. Identifying the melting point is crucial to ensure that subsequent TGA analysis begins with the compound in a known solid state. An exothermic event detected by DSC is a strong indicator of decomposition.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum crucible.

-

Instrumentation: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Thermal Program:

-

Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition or crystallization).

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature or time. This is the primary technique for determining the temperature at which a material begins to decompose and the kinetics of this decomposition. By coupling TGA with other analytical techniques, the decomposition products can be identified.

Protocol:

-

Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrumentation: Place the pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10, 15, and 20 K/min) under a nitrogen atmosphere.[7] Running multiple heating rates is essential for kinetic analysis.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak).

-

Quantify the mass loss at each decomposition step.

-

Utilize model-free isoconversional methods (e.g., Kissinger-Akahira-Sunose, Flynn-Wall-Ozawa) with data from multiple heating rates to calculate the activation energy of decomposition.[7]

-

Mechanistic Considerations for Decomposition

Potential Decomposition Pathways:

-

Heterocyclic Ring Opening: The N-Se bond is likely the weakest point in the heterocyclic system. Thermal energy could induce cleavage of this bond, leading to the extrusion of elemental selenium or selenium oxides.[8]

-

C-Cl Bond Cleavage: The carbon-chlorine bond can also be a point of thermal instability, potentially leading to the release of HCl or chlorinated organic fragments.

-

Sublimation: Some benzothiadiazole derivatives are known to sublime before decomposing.[6] TGA analysis will differentiate between mass loss due to sublimation and decomposition.

During a fire or thermal decomposition, hazardous gases such as carbon oxides, nitrogen oxides, and selenium oxides are likely to be generated.[8]

Caption: Plausible thermal decomposition pathways.

Implications for Drug Development and Safety

The data gathered from this comprehensive thermal analysis directly impacts several key areas:

-

Process Chemistry: The decomposition temperature will define the maximum safe operating temperature for synthesis, recrystallization, and drying.

-

Formulation: Understanding thermal stability is crucial for selecting excipients and for processes like milling or spray drying that involve heat.

-

Storage and Handling: The stability profile will dictate the recommended storage conditions. Safety data sheets should reflect the potential for thermal decomposition and the release of toxic gases like selenium oxides.[8][9] All handling should be performed in a well-ventilated area, avoiding the creation of dust, and with appropriate personal protective equipment.[8][10]

-

Regulatory Submission: A thorough thermal stability analysis is a required component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.

Conclusion

The thermal stability and decomposition profile of this compound is a critical dataset for its advancement as a potential pharmaceutical agent or functional material. The systematic approach outlined in this guide, centered on the core techniques of DSC and TGA and extending to kinetic analysis and product identification, provides a robust framework for obtaining reliable and comprehensive data. By understanding the causality behind each experimental choice, researchers can confidently characterize the thermal properties of this and other novel compounds, ensuring both safety and quality throughout the development lifecycle.

References

-

AK Scientific, Inc. Safety Data Sheet: 5-Methyl-2,1,3-benzoselenadiazole. Link

-

MedchemExpress.com. Safety Data Sheet: 2,1,3-Benzoselenadiazole. Link

-

ChemScene. 2,1,3-Benzoselenadiazole. Link

-

ResearchGate. Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. Link

-

Fisher Scientific. Safety Data Sheet. Link

-

BASF Agro España. Safety data sheet. Link

-

PubMed Central. Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. Link

-

MDPI. 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. Link

-

PubMed Central. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Link

-

PubMed. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Link

-

ChemBK. 6-chloro-2,1,3-benzothiadiazole. Link

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Link

-

PubMed Central. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Link

-

PubChem. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. Link

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | C7H5ClN2Se | CID 14955562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties | MDPI [mdpi.com]

- 6. Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

The Chemical Reactivity of the 6-Chloro-2,1,3-Benzoselenadiazole Core: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,1,3-benzoselenadiazole scaffold is a privileged electron-accepting unit integral to the design of advanced organic materials and pharmacologically active agents. The introduction of a chlorine atom at the 6-position (alternatively named as the 5-position depending on the numbering convention) of this heterocyclic system profoundly influences its electronic properties and chemical reactivity. This technical guide provides a comprehensive exploration of the chemical reactivity of the 6-chloro-2,1,3-benzoselenadiazole core. We will delve into its synthesis, the electronic implications of the chloro-substituent, and its behavior in key synthetic transformations including nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This document is intended to serve as a valuable resource for researchers leveraging this versatile building block in the development of novel functional molecules.

Introduction: The 2,1,3-Benzoselenadiazole Scaffold

The 2,1,3-benzoselenadiazole (BSeD) core is a fused heterocyclic system characterized by its electron-deficient nature. This property arises from the electronegativity of the nitrogen and selenium atoms within the five-membered ring, which exert a strong electron-withdrawing effect on the fused benzene ring.[1] This inherent electronic character makes the BSeD scaffold a valuable component in donor-acceptor (D-A) architectures for organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics.[1]

The introduction of a chlorine atom at the 6-position further modulates the electronic landscape of the BSeD core. Chlorine, being an electronegative and inductively withdrawing group, enhances the electron-deficient character of the aromatic ring. This heightened electrophilicity at the carbon atoms of the benzene moiety is a key determinant of the core's reactivity, particularly towards nucleophilic attack and in the oxidative addition step of cross-coupling reactions.

Synthesis of the this compound Core

The synthesis of the this compound core is predicated on the established method for preparing the parent benzoselenadiazole, which involves the condensation of an o-phenylenediamine with a selenium-containing reagent.[2] For the synthesis of the 6-chloro derivative, the logical starting material is 4-chloro-1,2-phenylenediamine.[3][4][5]

Synthesis of 4-Chloro-1,2-phenylenediamine (Precursor)

4-Chloro-1,2-phenylenediamine is a commercially available reagent.[3][4][5] It can also be synthesized via the reduction of 4-chloro-2-nitroaniline. A common laboratory-scale procedure involves the use of a reducing agent such as tin(II) chloride in an acidic medium or catalytic hydrogenation.

Synthesis of this compound

The cyclization reaction is typically achieved by treating 4-chloro-1,2-phenylenediamine with selenium dioxide (SeO₂). The reaction proceeds via the formation of a selenite intermediate, followed by intramolecular condensation and dehydration to yield the benzoselenadiazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

Selenium Dioxide (SeO₂)

-

Ethanol

-

Water

-

Hydrochloric Acid (optional, for precursor dissolution)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (1.0 eq.) in ethanol.

-

In a separate beaker, prepare a solution of selenium dioxide (1.05 eq.) in a minimal amount of hot water.

-

Slowly add the hot selenium dioxide solution to the stirred solution of 4-chloro-1,2-phenylenediamine.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation is incomplete, the solvent can be partially removed under reduced pressure to induce further precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a crystalline solid.

Characterization:

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the chloro and selenadiazole moieties.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the benzoselenadiazole core.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Chemical Reactivity of the this compound Core

The presence of the electron-withdrawing benzoselenadiazole ring system, augmented by the inductive effect of the chlorine atom, renders the this compound core susceptible to a range of chemical transformations. The chlorine atom serves as a versatile handle for functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the benzene ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).[6][7] In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the chloride leaving group.[6][7]

The rate of SNAr reactions is highly dependent on the strength of the nucleophile and the stability of the Meisenheimer complex. The presence of the electron-withdrawing selenadiazole ring is crucial for stabilizing the negative charge developed in the intermediate, thereby facilitating the reaction.

Illustrative Workflow: Nucleophilic Aromatic Substitution with an Amine

Caption: Workflow for Nucleophilic Aromatic Substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine (Illustrative)

This protocol is based on established procedures for SNAr reactions on electron-deficient chloroarenes.

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in DMF, add morpholine (1.2 eq.) and potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-(morpholino)-2,1,3-benzoselenadiazole.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the this compound core serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[8] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position. The electron-deficient nature of the substrate can facilitate the initial oxidative addition step of the palladium catalyst.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Catalytic Cycle.

| Parameter | Typical Conditions for Aryl Chlorides | Reference |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | [9] |

| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos), NHC ligands | [9] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | [8] |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | [8] |

| Temperature | 80 - 120 °C | [8] |

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (Illustrative)

This protocol is based on established procedures for Suzuki-Miyaura coupling of aryl chlorides.[8]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene/Water (e.g., 10:1 mixture)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

-

Add K₃PO₄ (2.0-3.0 eq.) and the degassed solvent mixture.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.